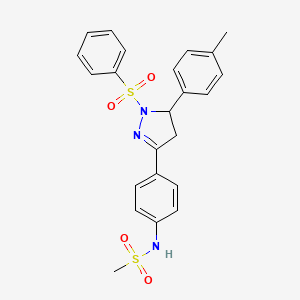

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and aromatic substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonylation of an amine precursor with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and functional group tolerance .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like KMnO4 or OsO4.

Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: RMgX in dry THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Applications De Recherche Scientifique

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions, stabilizing the compound within the target site .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl p-tolyl sulfone: Shares the sulfone group but lacks the pyrazole ring.

N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide: Contains a triazole ring instead of a pyrazole.

Uniqueness

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and pyrazole moieties makes it a versatile compound for various applications .

Activité Biologique

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The general procedure includes:

- Formation of Dihydropyrazole : Starting from hydrazines and appropriate aryl sulfonates, the dihydropyrazole framework is constructed using microwave-assisted synthesis techniques.

- Sulfonamide Formation : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the synthesized intermediates to form the target compound.

These steps are crucial for ensuring high yields and purity of the final product, which can be characterized using techniques such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis through various mechanisms including:

- Inhibition of Cell Cycle Progression : Compounds targeting key regulatory proteins in the cell cycle have demonstrated effectiveness in halting cancer cell division.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells .

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes relevant to disease progression. For example:

- Tyrosinase Inhibition : Certain derivatives have shown potent inhibition of tyrosinase, an enzyme involved in melanin production, making them potential candidates for treating hyperpigmentation disorders .

Cytotoxicity Profiles

The cytotoxicity of this compound has been evaluated in various cell lines. The results indicate that while exhibiting potent biological activity, the compound maintains a relatively low cytotoxic profile, which is desirable for therapeutic applications .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a related pyrazole derivative against glioma cells. The compound was found to significantly reduce cell viability through mechanisms involving AMPK inhibition and induction of necroptosis. These findings suggest that modifications in the pyrazole structure can enhance anticancer properties while minimizing toxicity to normal cells .

Study 2: Tyrosinase Inhibition

Another research focused on synthesizing novel azo compounds that showed strong tyrosinase inhibition with IC50 values comparable to standard inhibitors like kojic acid. The study highlighted how structural variations influence biological activity and enzyme inhibition potency .

Propriétés

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-20(15-13-18)25-31(2,27)28)24-26(23)32(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJJAYPATZPQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.